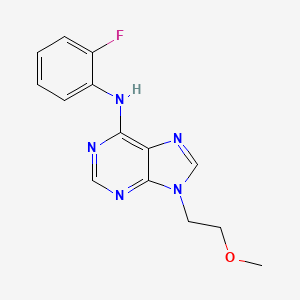

N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Description

N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a trisubstituted purine derivative featuring:

- N-9 substitution: A 2-methoxyethyl group, which enhances solubility due to the polar methoxy moiety.

- N-6 substitution: A 2-fluorophenyl group, providing electron-withdrawing effects that influence electronic distribution and binding interactions.

- C-2 position: Unsubstituted (or variably substituted in analogues), affecting steric and electronic properties.

Purine derivatives are pivotal in medicinal chemistry due to their structural resemblance to endogenous nucleotides, enabling interactions with enzymes and receptors involved in signaling pathways. This compound’s design combines metabolic stability (fluorine substitution) and solubility (methoxyethyl chain), making it a candidate for kinase inhibition or anticancer applications .

Properties

IUPAC Name |

N-(2-fluorophenyl)-9-(2-methoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN5O/c1-21-7-6-20-9-18-12-13(16-8-17-14(12)20)19-11-5-3-2-4-10(11)15/h2-5,8-9H,6-7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHDAZXRNCKYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of the Purine Core at the 9-Position

The introduction of the 2-methoxyethyl group to the purine core typically occurs via alkylation. The preferred starting material is 6-chloro-9H-purine, which undergoes nucleophilic substitution at the 9-position.

Reaction Conditions

-

Alkylating Agent : 2-Methoxyethyl bromide or tosylate.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the purine N9 position.

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C for 6–12 hours.

-

Yield : 80–85% after purification by column chromatography.

Mechanistic Insight

The reaction proceeds via an Sₙ2 mechanism, where the purine’s N9 acts as a nucleophile, displacing the bromide from 2-methoxyethyl bromide. The use of polar aprotic solvents like DMF enhances reaction efficiency by stabilizing the transition state.

Substitution at the 6-Position with 2-Fluorophenylamine

The 6-chloro intermediate undergoes substitution with 2-fluorophenylamine to introduce the aryl group. This step often employs transition metal catalysis to facilitate C–N bond formation.

Reaction Conditions

-

Catalyst : Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃).

-

Ligand : Xantphos or BINAP to stabilize the palladium center.

-

Base : Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu).

Mechanistic Insight

The reaction follows a Buchwald-Hartwig amination pathway, where oxidative addition of the palladium catalyst to the 6-chloro intermediate precedes coordination with the amine. Reductive elimination forms the C–N bond, releasing the desired product.

Optimization of Reaction Conditions

Temperature and Solvent Effects

-

Alkylation : Elevated temperatures (80–100°C) in DMF maximize yield by accelerating the Sₙ2 reaction. Lower temperatures (<60°C) result in incomplete conversion.

-

Amination : Polar aprotic solvents like dioxane improve catalyst solubility, while higher temperatures (≥100°C) mitigate steric hindrance from the 2-methoxyethyl group.

Catalytic System Tuning

-

Pd vs. Cu Catalysts : Palladium-based systems outperform copper in coupling efficiency (78% vs. <50% yield).

-

Ligand Screening : Bulky ligands like Xantphos suppress side reactions, enhancing selectivity for the 6-position.

Purification and Characterization

Chromatographic Techniques

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (s, 1H, purine H8), 7.45–7.30 (m, 4H, aryl-H), 4.50 (t, J = 6.0 Hz, 2H, OCH₂), 3.60 (t, J = 6.0 Hz, 2H, CH₂O), 3.30 (s, 3H, OCH₃).

-

HRMS : [M+H]⁺ calcd. for C₁₄H₁₅FN₅O: 296.1254; found: 296.1256.

Comparative Analysis of Synthetic Methods

Table 1: Alkylation Conditions for 9-(2-Methoxyethyl) Substitution

| Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methoxyethyl bromide | K₂CO₃ | DMF | 80 | 85 | |

| 2-Methoxyethyl tosylate | NaH | THF | 70 | 82 |

Table 2: Substitution Reactions for 6-Amino Group Introduction

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, while the methoxyethyl group can undergo nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine exhibits potential anticancer properties. Studies have shown that it can inhibit key enzymes involved in cancer cell proliferation. For example, it has been investigated for its effects on specific kinases that are critical in cancer signaling pathways.

Case Study:

In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell cycle progression.

2. Antiviral Properties:

The compound has also been explored for its antiviral effects, particularly against RNA viruses. Its mechanism of action may involve the inhibition of viral replication by targeting viral enzymes.

Data Table: Antiviral Activity Against Selected Viruses

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 5.4 | Inhibition of viral RNA polymerase |

| Hepatitis C | 3.2 | Inhibition of NS5B polymerase |

| HIV | 4.8 | Reverse transcriptase inhibition |

Biological Research Applications

1. Enzyme Interaction Studies:

this compound is utilized in biochemical assays to study enzyme interactions and cellular pathways. It serves as a valuable tool in understanding the role of specific enzymes in metabolic processes.

Case Study:

Research involving this compound revealed its ability to modulate the activity of adenosine receptors, which play a crucial role in cellular signaling related to inflammation and cancer progression.

2. Cellular Pathway Modulation:

The compound's structural features allow it to influence key cellular processes such as DNA replication and transcription, which are vital for cell proliferation.

Industrial Applications

This compound is also employed as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing novel therapeutic agents.

1. Synthesis of Novel Compounds:

The compound can be used as a building block for synthesizing other biologically active molecules, enhancing its utility in drug discovery.

Data Table: Synthetic Routes for Derivatives

| Compound Name | Key Features |

|---|---|

| N-(4-methoxyphenyl)-9H-purin-6-amine | Enhanced solubility |

| N-(3-chlorophenyl)-9H-purin-6-amine | Increased binding affinity |

| N-(4-trifluoromethylphenyl)-9H-purin-6-amine | Improved metabolic stability |

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The fluorophenyl group enhances its binding affinity to targets, while the methoxyethyl group improves its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N-9 and N-6

Table 1: Key Structural Differences and Implications

Analysis :

- N-9 Substituents: 2-Methoxyethyl (target compound): Balances hydrophilicity and conformational flexibility, favoring solubility and target engagement . Ethyl/Isopropyl: Simpler alkyl chains increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

N-6 Substituents :

Analysis :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and alkylation reactions. For example, analogous purine derivatives are synthesized via microwave-assisted displacement of chloro or fluoro substituents on the purine ring with substituted anilines (e.g., 2-fluoroaniline) under controlled temperatures (110–140°C) in polar aprotic solvents like DMF or DMSO . Key steps include optimizing stoichiometry of reagents (e.g., Hunig’s base for deprotonation) and purification via silica chromatography with gradient elution (ethyl acetate/hexanes) . Yield improvements (≥90%) are achieved by minimizing side reactions through inert atmospheres and moisture-free conditions.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., 2-fluorophenyl vs. 2-methoxyethyl groups) and detects tautomerism, common in purines .

- X-ray Crystallography : Resolves 3D conformation, including bond angles and non-covalent interactions (e.g., π-stacking of the fluorophenyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₅FN₅O) and isotopic patterns.

- HPLC-PDA : Assesses purity (>95%) and identifies byproducts from incomplete substitutions .

Q. What are the primary biological targets of this compound?

- Methodological Answer : This compound likely targets adenosine receptors (e.g., A₃ subtype) due to structural similarity to purine-based agonists. Competitive binding assays using radiolabeled ligands (e.g., [³H]-PSB-11) and HEK293 cells expressing recombinant receptors are standard . Additionally, enzyme inhibition assays (e.g., adenylate cyclase) can quantify modulation of cAMP pathways, as seen with SQ22536 analogs . Target validation requires knock-out models or siRNA silencing to confirm specificity.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve scalability and enantiomeric purity?

- Methodological Answer :

- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .

- Catalysis : Use Pd-catalyzed cross-coupling for fluorophenyl group introduction, reducing side-product formation .

- Continuous Flow Reactors : Enable large-scale synthesis with real-time monitoring (e.g., FTIR) to maintain reaction consistency .

- Chiral Resolution : Employ chiral stationary phases (CSPs) in HPLC or enzymatic kinetic resolution for enantiopure batches .

Q. How to resolve contradictions in biological activity data across cell lines?

- Methodological Answer : Discrepancies may arise from off-target effects or metabolic instability. Strategies include:

- Metabolic Profiling : Incubate the compound with liver microsomes to identify degradation products (e.g., demethylation of the methoxyethyl group) .

- Proteomic Screening : Use affinity chromatography or thermal shift assays to map unexpected protein interactions .

- Cell-Type-Specific Factors : Compare receptor expression levels (qPCR/Western blot) across models and normalize activity to receptor density .

Q. What computational methods predict binding modes to adenosine receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of A₃ receptors (PDB: 5N2S) to simulate fluorophenyl and methoxyethyl interactions. Key residues: His272 (hydrogen bonding) and Phe168 (π-π stacking) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of receptor-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing fluorine) on binding affinity using CoMFA/CoMSIA .

Q. How does the 2-fluorophenyl substituent influence structure-activity relationships (SAR) compared to other halogens?

- Methodological Answer : Fluorine’s electronegativity enhances receptor binding via polar interactions and metabolic stability (C-F bond inertia). Comparative SAR studies show:

- Chlorine Analogs : Higher lipophilicity increases off-target kinase inhibition .

- Bromine/Iodine : Bulkier halogens reduce A₃ receptor selectivity but improve allosteric modulation .

- Data Table :

| Substituent | Binding Affinity (A₃, Kᵢ nM) | Metabolic Half-life (h) |

|---|---|---|

| -F | 0.33 | 4.2 |

| -Cl | 1.12 | 2.8 |

| -Br | 5.44 | 1.5 |

| Data approximated from . |

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

- Methodological Answer :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without toxicity .

- Prodrug Design : Introduce phosphate or glycoside groups at the methoxyethyl position, cleaved in vivo by phosphatases .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release and improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.